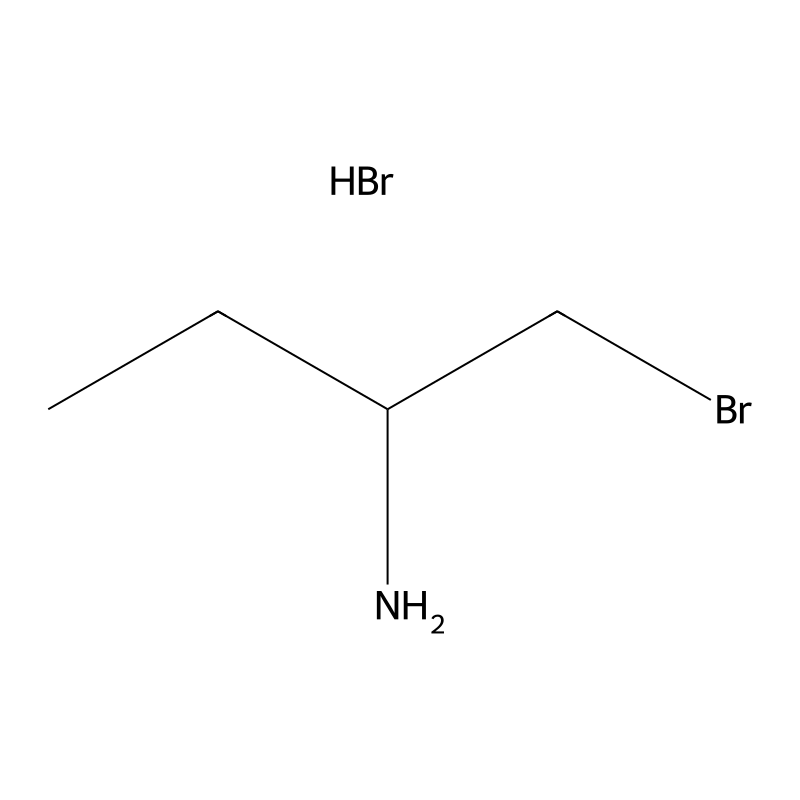

Propylamine, hydrobromide, (R)-, (-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Synthesis

Due to its chirality, (R)-(-)-propylamine hydrobromide could be a potential resolving agent or chiral auxiliary in asymmetric synthesis. Asymmetric synthesis allows researchers to create molecules with a specific handedness, which is crucial for developing new drugs and other pharmaceuticals .

Study of Amine Functionalities

Propylamine is a primary amine, a functional group containing a nitrogen atom bonded to two hydrogen atoms and one alkyl group. (R)-(-)-Propylamine hydrobromide could be used as a model compound to study the reactivity and properties of primary amines. This knowledge is valuable in various fields, including organic chemistry, medicinal chemistry, and material science .

Biological Research

While the specific application of (R)-(-)-propylamine hydrobromide in biological research is unclear, propylamine derivatives have been explored in various biological contexts. For instance, some modified propylamine structures exhibit anticonvulsant or neuroprotective properties, making them interesting candidates for further investigation .

Propylamine, hydrobromide, (R)-, (-)- is a chiral compound with the chemical formula C₄H₁₁BrN. It is a salt formed from propylamine and hydrobromic acid, characterized by its amine functional group. This compound is notable for its stereochemistry, existing as the (R)- enantiomer, which can exhibit different biological activities compared to its (S)- counterpart. Propylamine itself is a primary amine that plays a role in various

- Nucleophilic Substitution: The amine can act as a nucleophile, attacking electrophilic centers in various substrates.

- Formation of Amides: Reacting with carboxylic acids can yield amides.

- Alkylation Reactions: Propylamine can undergo alkylation with alkyl halides to form secondary or tertiary amines.

These reactions are crucial for synthesizing more complex organic molecules and pharmaceuticals.

The biological activity of propylamine and its derivatives has been widely studied. Notably:

- Antidepressant Properties: Compounds related to propylamine, such as tranylcypromine, act as monoamine oxidase inhibitors, which are used in treating depression .

- Neuroprotective Effects: Some studies suggest that polyamines, which include propylamine derivatives, may have protective effects against neurodegenerative diseases .

- Antimicrobial Activity: Certain derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Several methods exist for synthesizing propylamine, hydrobromide:

- Direct Amination: Propylene can be reacted with ammonia in the presence of a catalyst to produce propylamine.

- Hydrobromic Acid Addition: Propylamine can be treated with hydrobromic acid to form the hydrobromide salt.

- Reduction of Nitriles: Nitriles can be reduced using lithium aluminum hydride or similar reagents to yield primary amines.

These methods are significant for producing propylamine in both laboratory and industrial settings.

Propylamine, hydrobromide has various applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.

- Agricultural Chemicals: Employed in the synthesis of agrochemicals and pesticides.

- Chemical Research: Utilized in organic synthesis for developing new compounds and studying reaction mechanisms.

Research into the interactions of propylamine derivatives with biological targets has revealed several key insights:

- Enzyme Inhibition: Some studies indicate that propylamine derivatives can inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting mood and behavior .

- Receptor Binding: Investigations into receptor interactions have shown that these compounds can bind to various neurotransmitter receptors, influencing their activity .

Such interactions underscore the importance of propylamine in pharmacology and biochemistry.

Several compounds share structural similarities with propylamine, hydrobromide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylamine | Primary Amine | Shorter carbon chain; less steric hindrance |

| Butylamine | Primary Amine | Longer carbon chain; different biological activities |

| Isopropylamine | Secondary Amine | Different sterics; potential for different reactivity |

| Benzylamine | Aromatic Amine | Contains an aromatic ring; distinct properties |

Uniqueness

Propylamine, hydrobromide's uniqueness lies in its specific stereochemistry and ability to form stable salts with acids like hydrobromic acid. This characteristic enhances its solubility and reactivity compared to other amines.

(R)-(-)-Propylamine hydrobromide is a chiral ammonium salt characterized by its specific spatial arrangement and bromine counterion. Its systematic IUPAC name is (R)-propan-1-amine hydrobromide, reflecting both its hydrocarbon backbone and stereochemical configuration. The compound's molecular formula is C₃H₁₀BrN, with a molecular weight of 140.02 g/mol.

Stereochemical Features

The (R) designation arises from the Cahn-Ingold-Prelog priority rules applied to the chiral center at the first carbon of the propyl chain. The priority order of substituents (NH₃⁺ > CH₂CH₂Br > CH₃ > H) establishes the absolute configuration. The (-) optical rotation sign indicates levorotatory behavior under polarized light, consistent with its enantiomeric purity.

Table 1: Key Identifiers of (R)-(-)-Propylamine Hydrobromide

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 4905-83-3 | |

| EC Number | 833-769-3 | |

| IUPAC Name | (R)-propan-1-amine hydrobromide | |

| Molecular Formula | C₃H₁₀BrN | |

| Optical Rotation (α) | Levorotatory (-) |